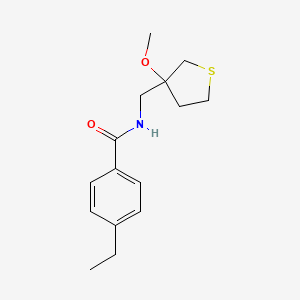

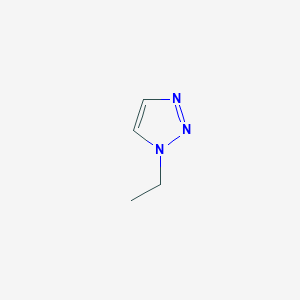

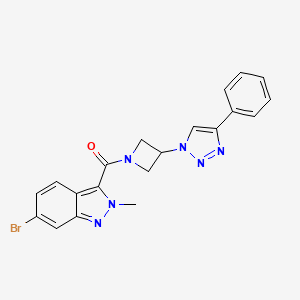

![molecular formula C8H5Cl2F2NO3S B2718511 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid CAS No. 2024642-74-6](/img/structure/B2718511.png)

3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid” is a complex organic molecule. It contains a 2,5-dichlorothiophene moiety, which is a type of heterocyclic compound containing sulfur and chlorine atoms . This moiety is attached to a carbonyl group, suggesting the presence of a carboxylic acid . The molecule also contains an amino group and a difluoropropanoic acid moiety, indicating the presence of nitrogen and fluorine atoms.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve several steps including the formation of the 2,5-dichlorothiophene-3-carbonyl moiety, introduction of the amino group, and incorporation of the difluoropropanoic acid moiety. The Suzuki–Miyaura coupling reaction could potentially be used in the synthesis of thiophene-based compounds .Scientific Research Applications

Synthetic Applications and Biological Activity

The compound 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid, while not directly mentioned in available literature, shares structural similarities with compounds that have significant applications in synthetic chemistry and potential biological activities. This section explores relevant findings from compounds with similar functional groups or structural motifs, highlighting the potential applications and significance of the compound .

Air-persistent Monomeric (Amino)(Carboxy) Radicals

A series of monomeric (amino)(carboxy) radicals with various electron-withdrawing carbonyl substituents have been synthesized from cyclic (alkyl)(amino)carbenes. Some of these compounds exhibit remarkable air stability, offering insights into the stability and reactivity of similar compounds, including potentially 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid, for applications in radical chemistry and materials science (Mahoney et al., 2015).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

The synthesis of various thiophene-2-carboxamide derivatives, including reactions with ammonia to produce amino-carboxamide compounds, has shown potential for creating new antibiotic and antibacterial drugs. This work underscores the utility of thiophene and carboxamide functionalities in developing therapeutics, suggesting that compounds like 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid could be explored for similar biological applications (Ahmed, 2007).

Deoxyfluorination of Carboxylic Acids

The development of a bench-stable fluorination reagent, CpFluor, for the deoxyfluorination of carboxylic acids to acyl fluorides demonstrates the potential for efficient transformation of carboxylic acids into valuable fluorinated compounds. This method's applicability to various carboxylic acids, including those with heteroaryl and alkyl chains, suggests that fluorinated carboxylic acids like 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid could be synthesized or modified using similar techniques for pharmaceutical or material science applications (Wang et al., 2021).

Difluoromethyl Bioisostere

The exploration of the difluoromethyl group as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups, provides a basis for considering compounds like 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid in drug design. The study of difluoromethyl anisoles and thioanisoles has contributed to understanding hydrogen bonding and lipophilicity, which is crucial for the rational design of drugs containing difluoromethyl moieties (Zafrani et al., 2017).

properties

IUPAC Name |

3-[(2,5-dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F2NO3S/c9-4-1-3(5(10)17-4)6(14)13-2-8(11,12)7(15)16/h1H,2H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQDXUWKNKURHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)NCC(C(=O)O)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

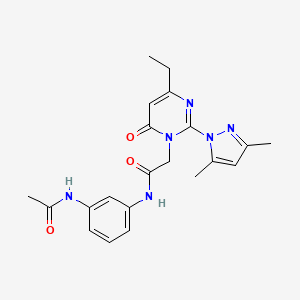

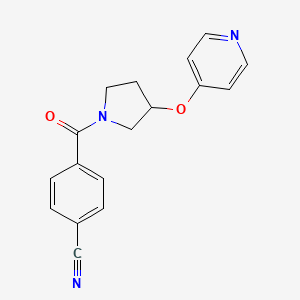

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)

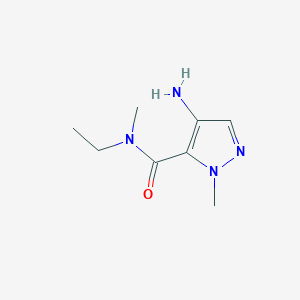

![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)

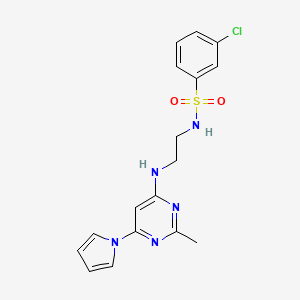

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)